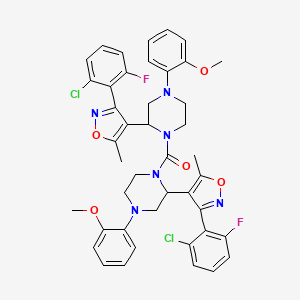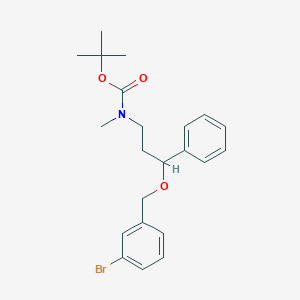![molecular formula C7H15NO B14914476 1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
1-[2-(Methylamino)ethyl]cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylamino)ethyl]cyclobutanol is an organic compound with the molecular formula C7H15NO It features a cyclobutane ring substituted with a hydroxyl group and a 2-(methylamino)ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylamino)ethyl]cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of the hydroxyl and methylaminoethyl groups. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. Subsequent functionalization steps introduce the hydroxyl and methylaminoethyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Methylamino)ethyl]cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols and amines .
Aplicaciones Científicas De Investigación
1-[2-(Methylamino)ethyl]cyclobutanol has several applications in scientific research, including:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylamino)ethyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.
1-Ethylcyclobutanol: Another analog with an ethyl group instead of the methylaminoethyl side chain.
Uniqueness: 1-[2-(Methylamino)ethyl]cyclobutanol is unique due to the presence of both the hydroxyl and methylaminoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-[2-(methylamino)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-8-6-5-7(9)3-2-4-7/h8-9H,2-6H2,1H3 |
Clave InChI |
FQQIOHNZRYGSDQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)





![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)


